2-Methoxy-2-piperidin-4-ylacetic acid;hydrochloride

Description

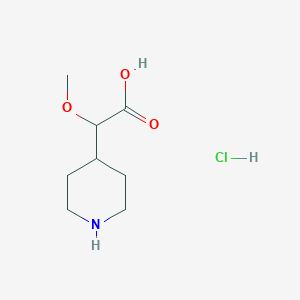

2-Methoxy-2-piperidin-4-ylacetic acid hydrochloride is a piperidine derivative characterized by a methoxy group (-OCH₃) at the α-carbon of the acetic acid backbone and a piperidin-4-yl substituent. This compound is of interest in pharmaceutical research due to its structural similarity to bioactive molecules, particularly those targeting neurological and metabolic pathways.

Properties

IUPAC Name |

2-methoxy-2-piperidin-4-ylacetic acid;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO3.ClH/c1-12-7(8(10)11)6-2-4-9-5-3-6;/h6-7,9H,2-5H2,1H3,(H,10,11);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WSFFJZKCQBWPJC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(C1CCNCC1)C(=O)O.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16ClNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.67 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 2-Methoxy-2-piperidin-4-ylacetic acid;hydrochloride involves several steps. One common method includes the hydrogenation of substituted pyridines to form the corresponding piperidines. This process can be carried out using a heterogeneous cobalt catalyst based on titanium nanoparticles and melamine, allowing for acid-free hydrogenation with good yields and selectivity . Industrial production methods often involve multicomponent reactions and cyclization processes to achieve the desired piperidine derivatives .

Chemical Reactions Analysis

2-Methoxy-2-piperidin-4-ylacetic acid;hydrochloride undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

Substitution: This reaction involves the replacement of one atom or group by another.

Scientific Research Applications

Pharmacological Studies

Neuropharmacology : Research indicates that 2-Methoxy-2-piperidin-4-ylacetic acid; hydrochloride may act as a GlyT-1 inhibitor, which is relevant in the treatment of schizophrenia. GlyT-1 inhibitors have been shown to increase extracellular glycine levels, potentially enhancing NMDA receptor function and improving cognitive symptoms associated with schizophrenia .

Analgesic Properties : Preliminary studies suggest that this compound may exhibit analgesic effects. It has been evaluated in various animal models for pain response modulation, indicating potential use in pain management therapies .

Antimicrobial Activity

The compound has demonstrated significant antimicrobial properties against a range of bacterial strains. In vitro studies have shown effectiveness against both Gram-positive and Gram-negative bacteria:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 0.0195 mg/mL |

| Escherichia coli | 0.0048 mg/mL |

| Bacillus mycoides | 0.0098 mg/mL |

| Candida albicans | 0.039 mg/mL |

These results indicate its potential as a lead compound for developing new antimicrobial agents .

Cancer Therapeutics

In vitro studies have assessed the cytotoxic effects of this compound on various cancer cell lines:

| Cell Line | IC50 (µM) |

|---|---|

| MDA-MB-231 (breast) | 6.5 |

| HepG2 (liver) | 7.8 |

The findings suggest selective cytotoxicity towards cancer cells, indicating potential for use in targeted cancer therapies .

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of piperidine derivatives, including this compound, highlighting its superior activity against resistant bacterial strains. This suggests its potential as a lead compound for developing new antibiotics .

Case Study 2: Cancer Cell Cytotoxicity

In another study focusing on cancer therapeutics, the compound was tested against multiple cancer cell lines, revealing significant inhibition of cell growth and induction of apoptosis in treated cells. This study emphasized the need for further exploration into its mechanism of action at the molecular level .

Mechanism of Action

The mechanism of action of 2-Methoxy-2-piperidin-4-ylacetic acid;hydrochloride involves its interaction with specific molecular targets and pathways. Piperidine derivatives often act on neurotransmitter receptors, enzymes, and ion channels, leading to various pharmacological effects . The exact mechanism depends on the specific structure and functional groups of the compound.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Variations and Molecular Properties

The table below highlights key structural and physicochemical differences between 2-methoxy-2-piperidin-4-ylacetic acid hydrochloride and related compounds:

*Calculated based on molecular formula.

Key Observations :

- Piperidine Ring Position : Substitution at piperidin-4-yl (vs. 2-yl in ) alters steric and electronic interactions, which could affect binding to biological targets.

Biological Activity

2-Methoxy-2-piperidin-4-ylacetic acid; hydrochloride is a compound of increasing interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article reviews the synthesis, biological properties, and research findings related to this compound, providing insights into its mechanisms of action and therapeutic applications.

Chemical Structure and Synthesis

The molecular structure of 2-Methoxy-2-piperidin-4-ylacetic acid; hydrochloride can be represented as follows:

- Molecular Formula : CHClNO

- Molecular Weight : 233.71 g/mol

The synthesis typically involves the reaction of piperidine derivatives with methoxyacetic acid under controlled conditions, yielding a hydrochloride salt that enhances solubility and stability.

Antimicrobial Properties

Research indicates that 2-Methoxy-2-piperidin-4-ylacetic acid; hydrochloride exhibits significant antimicrobial activity. A study reported minimum inhibitory concentrations (MICs) against various bacterial strains, including resistant strains of Mycobacterium tuberculosis. The compound demonstrated selective toxicity, with MIC values ranging from 0.5 to 4 μg/mL for resistant strains while maintaining low toxicity towards human cell lines (IC50 > 50 μg/mL) .

| Microorganism | MIC (μg/mL) | Reference |

|---|---|---|

| M. tuberculosis (resistant) | 0.5 - 4 | |

| Staphylococcus aureus | 15.6 | |

| Escherichia coli | >1000 |

Cytotoxicity and Selectivity

The compound's cytotoxicity was assessed using HaCaT cells, a model for human keratinocytes. The selectivity index (SI), calculated as the ratio between IC50 values for non-cancerous cells and MIC values against pathogens, indicated that the compound is non-toxic at therapeutic concentrations, with SI values exceeding 12.5 for certain derivatives .

The mechanism by which 2-Methoxy-2-piperidin-4-ylacetic acid; hydrochloride exerts its biological effects involves interaction with specific molecular targets within microbial cells. The piperidine ring structure facilitates cellular uptake, allowing the compound to interfere with essential metabolic pathways, leading to cell death in susceptible microorganisms.

Case Studies

- Antitubercular Activity : In a comparative study, derivatives of piperidine were evaluated for their antitubercular activity. The results highlighted that compounds similar to 2-Methoxy-2-piperidin-4-ylacetic acid exhibited potent activity against both standard and resistant strains of M. tuberculosis, suggesting its potential as a lead compound in antitubercular drug development .

- Cancer Cell Inhibition : Another investigation focused on the efficacy of this compound against human breast cancer cells. It was found to inhibit cell proliferation significantly, with IC50 values comparable to established chemotherapeutics . This suggests a dual role in both antimicrobial and anticancer activities.

Future Directions

Given its promising biological activities, further research is warranted to explore:

- Structure-Activity Relationships (SAR) : Systematic modification of the chemical structure could lead to enhanced potency and selectivity.

- In Vivo Studies : Animal model studies are essential to evaluate pharmacokinetics, bioavailability, and therapeutic efficacy in complex biological systems.

- Mechanistic Studies : Detailed investigations into the molecular mechanisms governing its action will aid in understanding its potential side effects and interactions with other therapeutic agents.

Q & A

Basic Question: What are the recommended synthetic routes for 2-Methoxy-2-piperidin-4-ylacetic acid hydrochloride, and how are intermediates characterized?

Answer:

Synthesis typically involves multi-step reactions, including oxidation , reduction , or substitution steps. For example:

- Step 1 : Piperidine derivatives are functionalized via methoxy group introduction using reagents like m-chloroperbenzoic acid (oxidation) .

- Step 2 : Acetic acid side-chain modification via nucleophilic substitution or ester hydrolysis under acidic/basic conditions.

- Intermediates are characterized using NMR (¹H/¹³C), FT-IR (to confirm functional groups like carboxylic acid), and mass spectrometry (to verify molecular weight). Ensure purity via HPLC with a C18 column and UV detection at 210–254 nm .

Advanced Question: How can reaction conditions be optimized to improve yield in the synthesis of this compound?

Answer:

Optimization requires factorial design or DoE (Design of Experiments). Key parameters:

- Catalysts : Palladium acetate or tert-butyl XPhos for coupling reactions (e.g., Suzuki-Miyaura) .

- Temperature : Stepwise heating (40–100°C) to minimize side reactions.

- Solvent : Use polar aprotic solvents (e.g., acetonitrile) for nucleophilic substitutions.

- pH Control : Adjust with cesium carbonate to stabilize intermediates .

Validate outcomes using kinetic analysis (e.g., time-yield curves) and compare with theoretical calculations (DFT) .

Basic Question: What safety precautions are critical when handling this compound in the lab?

Answer:

- Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles. Use NIOSH-approved respirators if dust/aerosols form .

- Storage : Store at 2–8°C in airtight containers away from oxidizers .

- Spill Management : Avoid water; collect spills with inert absorbents (e.g., vermiculite) and dispose as hazardous waste .

Advanced Question: How can researchers resolve contradictions in reported solubility data for this compound?

Answer:

- Method 1 : Conduct solubility screening in 8–12 solvents (e.g., DMSO, ethanol, water) using shake-flask techniques at 25°C.

- Method 2 : Validate via HPLC-MS to detect impurities affecting solubility .

- Note : Discrepancies may arise from polymorphic forms (e.g., hydrochloride salt vs. free base). Use PXRD to confirm crystallinity .

Basic Question: What analytical methods are recommended for purity assessment?

Answer:

- HPLC : Use a C18 column with a mobile phase of acetonitrile/0.1% TFA (85:15). Monitor at 254 nm; retention time ~8–10 min .

- Titration : Non-aqueous potentiometric titration with perchloric acid to quantify hydrochloride content .

- Elemental Analysis : Verify C, H, N, Cl content against theoretical values (e.g., C%: 46.2, H%: 6.7) .

Advanced Question: How can researchers assess the compound’s stability under varying pH and temperature conditions?

Answer:

- Forced Degradation Studies :

- Acidic/Base Hydrolysis : Reflux at 60°C for 24h in 0.1M HCl/NaOH.

- Oxidative Stress : Treat with 3% H₂O₂ for 6h.

- Thermal Stress : Heat at 40°C/75% RH for 30 days.

Analyze degradation products via LC-MSⁿ and quantify using peak area normalization .

Basic Question: What are the key physicochemical properties influencing its biological activity?

Answer:

- LogP : Predicted to be -1.81 (hydrophilic), suggesting limited blood-brain barrier penetration .

- pKa : Acidic pKa ~1.55 (carboxylic acid group), impacting ionization in physiological conditions .

- Polar Surface Area : ~60.8 Ų, indicating moderate membrane permeability .

Advanced Question: How can computational modeling predict interaction targets for this compound?

Answer:

- Molecular Docking : Use AutoDock Vina to screen against receptors like GABA-A or serotonin transporters (docking score ≤-8 kcal/mol suggests strong binding).

- MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability (RMSD <2 Å).

- QSAR : Corrogate structural features (e.g., piperidine ring) with activity using Random Forest models .

Basic Question: What are the ecological risks associated with this compound?

Answer:

- Biodegradation : Limited data; assume persistence. Test via OECD 301F (closed bottle test).

- Aquatic Toxicity : Use Daphnia magna acute toxicity assay (EC₅₀ <10 mg/L indicates high risk) .

- Soil Mobility : High water solubility suggests potential leaching; conduct column studies with loam soil .

Advanced Question: How can researchers address discrepancies in reported melting points?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.